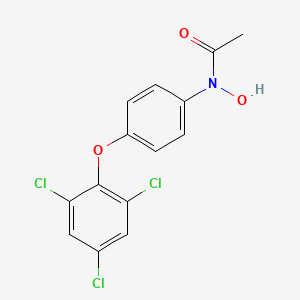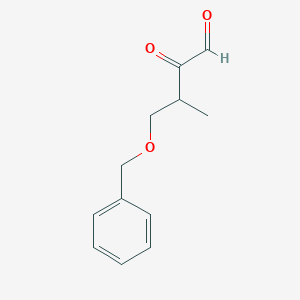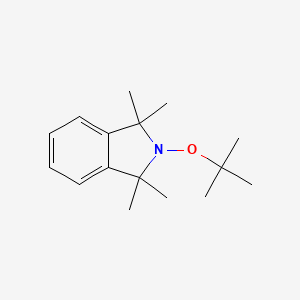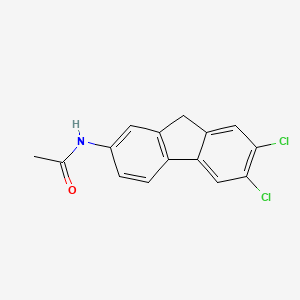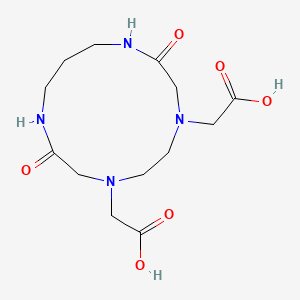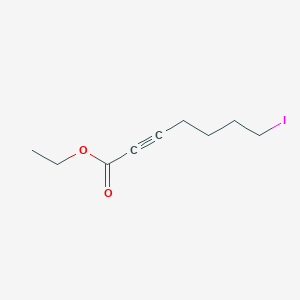
Ethyl 7-iodo-2-heptynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-iodo-2-heptynoate: is an organic compound with the molecular formula C9H13IO2 It is a derivative of heptynoic acid, where the ethyl ester is substituted with an iodine atom at the seventh position and a triple bond at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-iodo-2-heptynoate typically involves the iodination of a heptynoic acid derivative. One common method is the reaction of 7-heptynoic acid with iodine in the presence of a suitable catalyst, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-iodo-2-heptynoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 7-substituted heptynoates.
Reduction: Formation of ethyl 7-iodo-2-heptenoate or ethyl 7-iodoheptanoate.
Oxidation: Formation of 7-iodoheptynoic acid.
Scientific Research Applications
Chemistry: Ethyl 7-iodo-2-heptynoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-iodo-2-heptynoate involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can participate in electrophilic substitution reactions, while the triple bond can undergo addition reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Ethyl 7-bromo-2-heptynoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-chloro-2-heptynoate: Contains a chlorine atom instead of iodine.
Ethyl 7-fluoro-2-heptynoate: Contains a fluorine atom instead of iodine.
Uniqueness: Ethyl 7-iodo-2-heptynoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in chemical reactions, making it distinct from its bromo, chloro, and fluoro counterparts.
Properties
CAS No. |
90642-54-9 |
|---|---|
Molecular Formula |
C9H13IO2 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
ethyl 7-iodohept-2-ynoate |
InChI |
InChI=1S/C9H13IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-4,6,8H2,1H3 |
InChI Key |
DQBKCQHSLWIYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



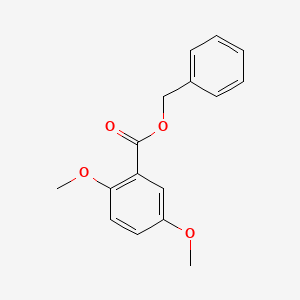
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
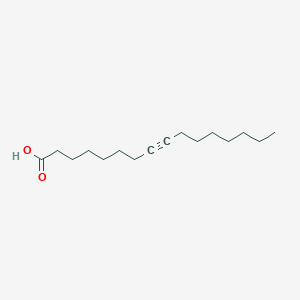

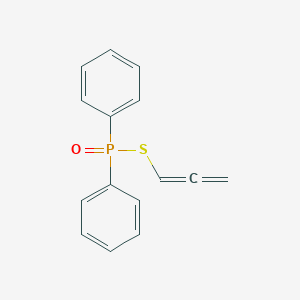
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
